2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile
Description
2-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile is a heterocyclic compound featuring a pyridazinone core substituted at the 3-position with a 2-methoxyphenyl group and at the 1-position with an acetonitrile moiety. Its molecular formula is C₁₃H₁₁N₃O₂, with a molecular weight of 241.25 g/mol (calculated). The pyridazinone ring (C₄H₃N₂O) contributes to its planar, conjugated structure, while the 2-methoxyphenyl group introduces steric and electronic effects. The acetonitrile substituent provides a nitrile functional group, which may enhance electrophilicity or participate in hydrogen-bonding interactions. Although direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest sodium hydride-mediated coupling reactions in polar aprotic solvents like dimethylformamide (DMF) could be applicable .
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-12-5-3-2-4-10(12)11-6-7-13(17)16(15-11)9-8-14/h2-7H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWGXYGQQZINHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with cyanoacetic acid to form 2-methoxyphenylacetonitrile. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyridazinone ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[3-(2-Hydroxyphenyl)-6-oxopyridazin-1-yl]acetonitrile.
Reduction: Formation of 2-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]ethylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds similar to 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile exhibit significant anticonvulsant properties. A study demonstrated that derivatives of pyridazine compounds could effectively inhibit seizures in animal models, suggesting that the methoxyphenyl group may enhance anticonvulsant activity through specific molecular interactions .
Antitumor Activity
Recent investigations into the antitumor potential of pyridazine derivatives have shown promising results against various cancer cell lines. For instance, thiazole-pyridine hybrids derived from similar structures exhibited potent anti-breast cancer efficacy, outperforming standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Studies have shown that certain pyridazine derivatives possess significant antibacterial and antifungal activities against a range of pathogens. The presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced antimicrobial efficacy .
Case Study 1: Anticonvulsant Activity
A series of pyridazine derivatives were synthesized and screened for their anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Among these, a derivative structurally related to this compound showed a median effective dose (ED50) significantly lower than traditional anticonvulsants, indicating its potential as a novel therapeutic agent .
Case Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines such as MCF-7 and HepG2 demonstrated that compounds derived from similar structures exhibited IC50 values indicating strong cytotoxicity. The study concluded that modifications on the methoxyphenyl group could enhance the antitumor activity by improving drug-cell interactions .
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the nitrile and pyridazinone groups may participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Table 1: Impact of Phenyl Ring Substitutions
Key Observations :
- Halogen Substitutions : Fluorine (F) and chlorine (Cl) at the para position of the phenyl ring improve metabolic stability and lipophilicity, respectively .
Functional Group Modifications
Table 2: Functional Group Comparisons
Key Observations :
- Nitrile vs. Carboxylic Acid : The nitrile group in the target compound may confer greater chemical reactivity compared to carboxylic acid derivatives, which are more polar and likely to form salts .
Research Tools and Analytical Data
- Structural Analysis : Programs like SHELXL, SHELXT, and WinGX (–5) are critical for resolving crystal structures and comparing conformational flexibility among analogs .
- Purity : EN300 standard reports (–12) confirm ≥95% purity for most analogs, ensuring reliable structure-activity relationship studies .
Biological Activity
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H14N4O2
- Molecular Weight : 270.30 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The initial step involves the reaction of 2-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate.
- Cyclization : This intermediate undergoes cyclization to yield the pyridazinone core.
- Acetonitrile Addition : Finally, acetonitrile is introduced to complete the synthesis of the target compound.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including:
- HT29 (Colorectal Cancer)
- A431 (Skin Cancer)
The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 10 µM to 30 µM, indicating potent activity compared to standard chemotherapy agents like doxorubicin .
The proposed mechanism of action involves the inhibition of specific enzymes and modulation of signaling pathways related to cell proliferation and apoptosis. Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic interactions, which may disrupt critical cellular processes .
Study 1: Cytotoxicity Assessment
In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations. The study utilized flow cytometry to analyze apoptosis markers and confirmed that the compound induces apoptosis in treated cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 | 15 | Apoptosis induction |
| A431 | 12 | Cell cycle arrest |
| K562 | 20 | Mitochondrial dysfunction |
Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 32 µg/mL .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Weak |
| Pseudomonas aeruginosa | 8 | Strong |
Q & A
Q. What are the key synthetic routes for 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step protocols, including cyclization of pyridazine precursors and functional group modifications. For example, pyridazine ring formation may require refluxing in polar aprotic solvents (e.g., DMF) with catalysts like piperidine. Subsequent acetonitrile introduction can be achieved via nucleophilic substitution or coupling reactions. Optimization requires precise control of temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (ethanol or dichloromethane for stability), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring conformation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) verifies molecular weight. X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .
Q. How does the presence of the methoxyphenyl and dihydropyridazinone moieties influence the compound's physicochemical properties?
The methoxyphenyl group enhances lipophilicity (logP ~2.5), improving membrane permeability, while the dihydropyridazinone ring contributes to hydrogen-bonding capacity, affecting solubility in polar solvents. Stability studies under varying pH (2–12) and thermal analyses (TGA/DSC) reveal decomposition thresholds (~150°C), guiding storage conditions .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in bioactivity studies involving this compound and its analogs?
Cross-study validation using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) can clarify discrepancies. For instance, if a compound shows high in vitro activity but low in vivo efficacy, pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) may identify bioavailability issues. Statistical meta-analysis of SAR data across analogs helps distinguish structural determinants of activity .
Q. How can researchers design experiments to elucidate the compound's mechanism of action against specific biological targets?
Use molecular docking simulations (AutoDock Vina) to predict binding affinities for enzymes like kinases or phosphodiesterases. Validate via competitive inhibition assays (IC₅₀ determination) and cellular thermal shift assays (CETSA) to confirm target engagement. Knockout models (CRISPR/Cas9) or RNAi can further validate target specificity .
Q. What methodological approaches are suitable for assessing the environmental stability and degradation pathways of this compound?
Follow OECD guidelines for hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-A/B exposure). Use LC-MS/MS to identify degradation products (e.g., nitrile hydrolysis to carboxylic acids). Ecotoxicity assays (Daphnia magna LC₅₀) and bioaccumulation studies (logKow) inform risk assessments .
Q. How do structural modifications at the pyridazinone ring or acetonitrile group affect the compound's pharmacological profile and selectivity?
Substituting the pyridazinone oxygen with sulfur increases metabolic stability but may reduce target affinity. Replacing acetonitrile with esters or amides alters polarity, impacting blood-brain barrier penetration. Comparative SAR studies using IC₅₀ values and selectivity indices (e.g., kinase panel screening) quantify these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
